molecular formula C9H15NO3 B13485541 Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate

Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13485541
M. Wt: 185.22 g/mol
InChI Key: HHGGDBSAQPOMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(methoxymethyl)-2-azabicyclo[211]hexane-4-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using a copper(I) catalyst and a secondary amine. This method allows for the construction of the bicyclic skeleton with high efficiency and enantioselectivity . Another method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst under blue LED irradiation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of photoredox catalysis and efficient cyclopropanation reactions can be optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but lack the nitrogen atom.

    Bicyclo[3.1.0]hexanes: These compounds have a different ring size and may exhibit different chemical reactivity and biological activity.

Uniqueness

Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate is unique due to the presence of the nitrogen atom within the bicyclic framework, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and can influence the compound’s reactivity and stability.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C9H15NO3/c1-12-6-9-3-8(4-9,5-10-9)7(11)13-2/h10H,3-6H2,1-2H3

InChI Key

HHGGDBSAQPOMMM-UHFFFAOYSA-N

Canonical SMILES

COCC12CC(C1)(CN2)C(=O)OC

Origin of Product

United States

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